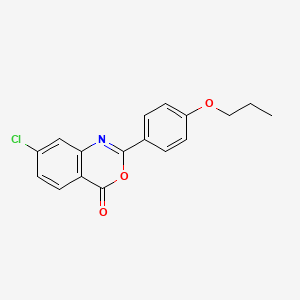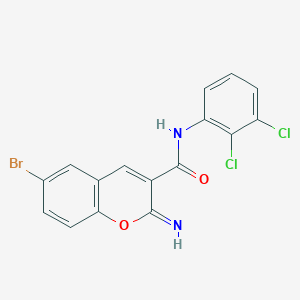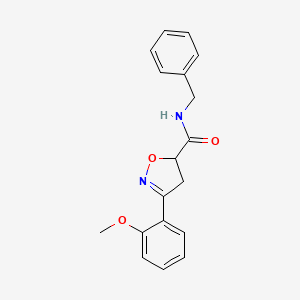![molecular formula C17H21F3N2O B4615323 1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4615323.png)
1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
説明
1-(cyclopentylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as CTTP, is a chemical compound that has gained attention in scientific research due to its potential application in various fields. CTTP belongs to the class of piperazine derivatives and has been synthesized through various methods.
作用機序
CTTP acts as a partial agonist at the 5-HT1A receptor, which means it activates the receptor but to a lesser extent than a full agonist. CTTP also acts as an inhibitor of the dopamine transporter, which means it reduces the reuptake of dopamine, leading to an increase in dopamine levels in the brain. The exact mechanism of action of CTTP is still under investigation, and further studies are needed to elucidate its mode of action.
Biochemical and Physiological Effects:
CTTP has been found to have various biochemical and physiological effects. CTTP has been found to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and a reduction in anxiety and stress. CTTP has also been found to reduce the rewarding effects of drugs of abuse, leading to a potential treatment for drug addiction. However, further studies are needed to determine the exact biochemical and physiological effects of CTTP.
実験室実験の利点と制限
CTTP has several advantages for lab experiments. CTTP is a relatively stable compound that can be synthesized in large quantities with high purity. CTTP has also been found to have a high affinity for serotonin receptors and a potent inhibitory effect on the dopamine transporter, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, the limitations of CTTP include its potential toxicity and the need for further studies to determine its safety profile.
将来の方向性
There are several future directions for the study of CTTP. CTTP has the potential to be developed into a novel antidepressant and anxiolytic agent, as well as a potential treatment for drug addiction. Further studies are needed to determine the exact mechanism of action of CTTP and its safety profile. CTTP can also be used as a tool for studying the role of serotonin receptors and the dopamine transporter in various physiological and pathological conditions. Therefore, further studies are needed to explore the potential applications of CTTP in various fields.
科学的研究の応用
CTTP has been studied for its potential application in various fields, including medicinal chemistry, neuroscience, and pharmacology. CTTP has been found to have a high affinity for serotonin receptors, particularly the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Therefore, CTTP has been studied as a potential antidepressant and anxiolytic agent. CTTP has also been found to have an inhibitory effect on the dopamine transporter, which is involved in the regulation of reward and motivation. Therefore, CTTP has been studied as a potential treatment for drug addiction.
特性
IUPAC Name |
cyclopentyl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c18-17(19,20)14-6-3-7-15(12-14)21-8-10-22(11-9-21)16(23)13-4-1-2-5-13/h3,6-7,12-13H,1-2,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJYRANCGODOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4615245.png)


![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B4615265.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4615279.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4615290.png)
![N-benzyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4615312.png)
![ethyl 4-(2,4-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4615313.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4615327.png)


![3-(2-chloro-6-fluorophenyl)-N-{5-[(dimethylamino)carbonyl]-4-methyl-1,3-thiazol-2-yl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B4615342.png)
![2-(3-fluorophenyl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B4615357.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4615362.png)